molecular formula H5NdO5P B3241908 Neodymium(III) phosphate hydrate (REO) CAS No. 14913-17-8

Neodymium(III) phosphate hydrate (REO)

Cat. No.: B3241908
CAS No.: 14913-17-8
M. Wt: 260.25 g/mol
InChI Key: DVCGJGNZLQAMAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium(III) phosphate hydrate can be synthesized by reacting neodymium(III) chloride with phosphoric acid. The reaction proceeds as follows: [ \text{NdCl}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{NdPO}_4 + 3 \text{HCl} ] This reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods: Industrial production of neodymium(III) phosphate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve high purity levels required for specific applications. Techniques such as solvent extraction, selective precipitation, and ion exchange are commonly employed in the industrial production of rare earth compounds .

Chemical Reactions Analysis

Types of Reactions: Neodymium(III) phosphate hydrate undergoes various chemical reactions, including:

    Oxidation: Neodymium(III) phosphate can be oxidized to form neodymium(IV) compounds under specific conditions.

    Reduction: Reduction reactions can convert neodymium(III) phosphate to lower oxidation states, although these reactions are less common.

    Substitution: Neodymium(III) phosphate can participate in substitution reactions where the phosphate group is replaced by other anions.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.

    Reducing Agents: Reducing agents like hydrogen gas or sodium borohydride can be used for reduction reactions.

    Substitution Reagents: Various acids and bases can be employed to induce substitution reactions.

Major Products:

Scientific Research Applications

Neodymium(III) phosphate hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.

    Industry: Utilized in the production of high-performance magnets, lasers, and other electronic devices. .

Mechanism of Action

The mechanism of action of neodymium(III) phosphate hydrate involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biological and medical applications, it interacts with cellular components, enhancing imaging contrast or delivering therapeutic agents to specific targets .

Comparison with Similar Compounds

  • Lanthanum(III) phosphate hydrate
  • Cerium(III) phosphate hydrate
  • Praseodymium(III) phosphate hydrate

Comparison: Neodymium(III) phosphate hydrate is unique due to its specific optical and magnetic properties, which are distinct from other rare earth phosphates. For example, neodymium compounds are known for their strong absorption bands in the visible spectrum, making them useful in laser applications. In contrast, lanthanum and cerium phosphates may have different electronic configurations, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

neodymium;phosphoric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCGJGNZLQAMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP(=O)(O)O.[Nd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NdO5P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14913-17-8
Record name Phosphoric acid, neodymium(3+) salt (1:1), hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14913-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neodymium(III) phosphate hydrate (REO)
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Neodymium(III) phosphate hydrate (REO)
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Neodymium(III) phosphate hydrate (REO)
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Neodymium(III) phosphate hydrate (REO)
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Neodymium(III) phosphate hydrate (REO)
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Neodymium(III) phosphate hydrate (REO)

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